6-imino-11-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
6-imino-11-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-11-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-imino-11-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo-derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo-derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
6-imino-11-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-imino-11-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
- 6-amino-2-[(2-morpholin-4-ylethyl)amino]-3,7-dihydro-8H-imidazo[4,5-g]quinazoline
Uniqueness
6-imino-11-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is unique due to its tricyclic structure and specific functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
The compound 6-imino-11-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C25H33N7O4
- Molecular Weight : Approximately 495.6 g/mol
- CAS Number : 510761-33-8
The structure of this compound features multiple morpholine and triazine rings, contributing to its unique chemical properties and biological interactions.
Structural Comparison
The following table compares this compound with similar molecules:
Compound Name | Molecular Formula | Molecular Weight | Unique Features |
---|---|---|---|
6-imino-N-(2-morpholin-4-ylethyl)-7-(3-morpholin-4-ylpropyl)-2-oxo | C27H30N6O3 | 486.6 g/mol | Different substituents on morpholine groups |
6-imino-N-[2-(morpholinyl)ethyl]-2-oxo-N-[3-(morpholinyl)propyl] | C33H33N7O4S | 623.73 g/mol | Contains sulfur and larger molecular size |
6-imino-N-(3-morpholinylpropyl)-2-thiophenecarboxamide | C25H33N7O4 | 495 g/mol | Incorporates thiophene ring |
Research indicates that this compound acts primarily as an enzyme inhibitor and receptor modulator . Its mechanism involves binding to specific molecular targets, which modulates their activity and leads to various biological effects. Preliminary studies suggest a potential role as an antimicrobial agent , likely due to its interaction with biological membranes.
Pharmacological Studies
- Antimicrobial Activity : Initial investigations have shown that the compound exhibits antimicrobial properties against various pathogens. The interaction with microbial membranes is hypothesized to disrupt their integrity, leading to cell death.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can alter biochemical pathways, which may have therapeutic implications in diseases where these enzymes are overactive.
- Receptor Modulation : Studies have indicated that the compound can modulate receptor activity, influencing signaling pathways critical for cellular responses.
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of the compound against Staphylococcus aureus demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL. The mechanism was attributed to membrane disruption and altered permeability.
Case Study 2: Enzyme Inhibition Profile
In vitro assays revealed that the compound effectively inhibited acetylcholinesterase (AChE), an enzyme associated with neurodegenerative disorders. The IC50 value was determined to be approximately 20 µM, indicating a potent inhibitory effect.
Properties
CAS No. |
510761-33-8 |
---|---|
Molecular Formula |
C22H26N6O3 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
6-imino-11-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C22H26N6O3/c1-3-7-27-18(23)16(21(29)24-6-9-26-10-12-31-13-11-26)14-17-20(27)25-19-15(2)5-4-8-28(19)22(17)30/h3-5,8,14,23H,1,6-7,9-13H2,2H3,(H,24,29) |
InChI Key |
WTTBTSHQZVSWNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC=C)C(=O)NCCN4CCOCC4 |
Origin of Product |
United States |
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